![molecular formula C10H13ClN2 B1415549 N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine CAS No. 1864669-95-3](/img/structure/B1415549.png)
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Analysis :
- The crystal structure of compounds related to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine has been studied, providing insights into their molecular configurations which are crucial for understanding their chemical properties and potential applications in medicinal chemistry due to their antibacterial effects (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).
Synthesis and Characterization :
- Research has been conducted on the synthesis and characterization of related compounds, which is fundamental for developing new pharmaceuticals and understanding their pharmacological properties. For instance, the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers illustrates the importance of correct chemical identification in research chemicals (McLaughlin et al., 2016).
Biological Activity :
- Studies have been conducted to understand the biological activities of similar compounds. For example, compounds like 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7-imines show moderate to weak fungicidal and insecticidal activity, which could have implications in agricultural and pharmaceutical applications (Chen & Shi, 2008, 2009).
Antimicrobial Activity :
- The antimicrobial activities of compounds with a structure similar to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine have been tested, showing effectiveness against various microorganisms. This research is pivotal for developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Synthesis and Reactivity Studies :
- The synthesis and reactivity of related compounds have been explored. Understanding these chemical reactions is essential for the development of new synthetic pathways and compounds with potential applications in various scientific fields (Shinkevich et al., 2008).
Cycloaddition Reactions :
- Cycloaddition reactions involving similar compounds have been investigated, which are important for creating new chemical entities and have potential applications in medicinal chemistry (Żmigrodzka et al., 2022).
Reaction Mechanisms and Theoretical Studies :
- Theoretical studies and investigation of reaction mechanisms of related compounds offer deeper understanding of their chemical behavior, which is crucial for designing new drugs and materials (Shin & Park, 2007).
Gold-Catalyzed Cycloisomerizations :
- Gold-catalyzed cycloisomerizations of compounds similar to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine have been studied, highlighting the potential for synthesizing novel organic compounds (Couty, Meyer, & Cossy, 2009).
Pharmacological Activity Studies :
- Research into the pharmacological activity of Schiff bases and azetidinones related to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine provides insights into their potential as antidepressant and nootropic agents, crucial for drug discovery (Thomas et al., 2016).
Synthesis of Neonicotinoid Compounds :
- The synthesis of dihydropiperazine neonicotinoid compounds, which are structurally related to N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine, shows their potential application in the development of insecticides (Samaritoni et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-8(3-2-6-12-10)7-13-9-4-1-5-9/h2-3,6,9,13H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLCAZFJMLPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



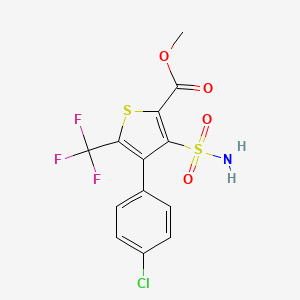
![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)
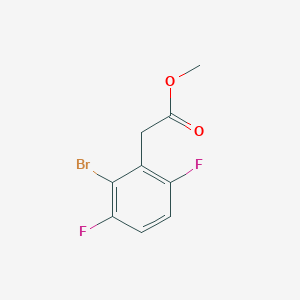

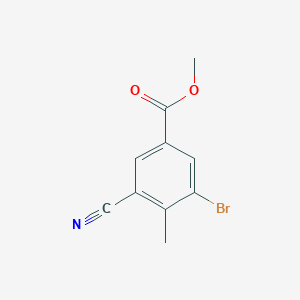
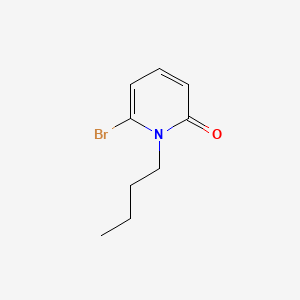
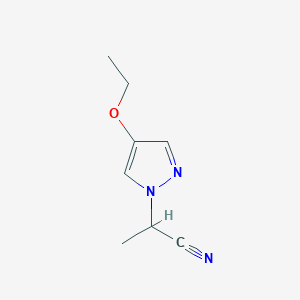

methylamine](/img/structure/B1415480.png)


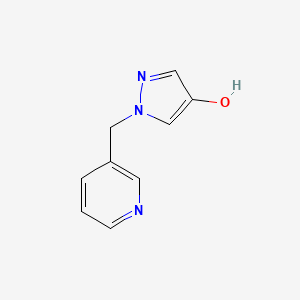
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1415487.png)
![3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine](/img/structure/B1415489.png)